molecular formula C9H10N2O3 B12972413 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid

Cat. No.: B12972413
M. Wt: 194.19 g/mol
InChI Key: CTKYJZULXYOWIL-UHFFFAOYSA-N
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Description

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with urea and acetic acid under acidic conditions to form the desired pyrimidine ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .

Scientific Research Applications

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid is unique due to its specific cyclopenta[d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C9H10N2O3/c12-8(13)4-11-5-10-7-3-1-2-6(7)9(11)14/h5H,1-4H2,(H,12,13)

InChI Key

CTKYJZULXYOWIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN(C2=O)CC(=O)O

Origin of Product

United States

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